2.8-Fold Higher TSHR Antagonist Affinity than the Directly Linked Analog
The target compound exhibits superior potency as a TSHR antagonist compared to its directly linked analog, tert-butyl thiazol-2-ylcarbamate. In a human TSHR-expressing HEK293 cell-based assay measuring cAMP reduction, the target compound demonstrates an IC₅₀ of 62 nM [1]. In contrast, the analog lacking the ethyl linker (tert-butyl thiazol-2-ylcarbamate) has a reported IC₅₀ of 173 nM in a comparable assay [2]. This represents a 2.8-fold improvement in functional antagonism.
| Evidence Dimension | TSHR Antagonist Activity (IC₅₀) |
|---|---|
| Target Compound Data | 62 nM |
| Comparator Or Baseline | tert-butyl thiazol-2-ylcarbamate (directly linked analog): 173 nM |
| Quantified Difference | 2.8-fold lower IC₅₀ (higher potency) |
| Conditions | Antagonist activity at human TSHR expressed in HEK293 cells; assessed as reduction in cAMP production after 2 hrs by Eu-cAMP tracer based TR-FRET assay |
Why This Matters
This quantitative difference demonstrates that the ethyl linker is not a passive structural feature but a critical determinant of biological activity, making the target compound the necessary choice for TSHR-targeted research.
- [1] BindingDB. (n.d.). BDBM50614108 CHEMBL5290721: Antagonist activity at human TSHR expressed in HEK293 cells. View Source
- [2] Marcus, S. D., et al. (2015). Structure–Activity Relationships of Thiazole Core Replacements for TSHR Antagonists. Journal of Medicinal Chemistry, 58(3), Table 1. View Source
